3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C22H18F2N2O3S and its molecular weight is 428.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis of fluoro-substituted benzothiazoles and quinazolinones, compounds related to the target chemical, demonstrating their potential for various biological and pharmacological applications. Patel et al. (2009) synthesized fluoro-substituted benzothiazoles with antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the compound's versatile therapeutic potential. Similarly, Ravichandiran et al. (2019) reported on the synthesis of naphthoquinone derivatives, indicating significant cytotoxic activity against various human cancer cell lines, suggesting the potential use of such compounds in cancer therapy.
Anticancer Evaluation
Ghorab et al. (2015) evaluated novel sulfonamide derivatives for their cytotoxic activity against breast and colon cancer cell lines, identifying specific compounds with potent activity. This research underlines the importance of fluoro-substituted compounds in developing new cancer treatments.
Mechanistic Insights and Imaging Applications
Tu et al. (2007) synthesized fluorine-containing benzamide analogs for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET), demonstrating the utility of such compounds in diagnostic imaging and potentially guiding therapy.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds have also been extensively studied. Wu et al. (2017) explored the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, showcasing the compound's importance in pharmaceutical and agrochemical industries due to their structural diversity and biological relevance.
High Temperature Applications
Seo et al. (2013) synthesized phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers for high-temperature proton exchange membrane applications, demonstrating the compound's utility beyond pharmacological uses, into materials science and engineering.
The scientific research applications of compounds related to "3-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" span a broad range of fields from medicinal chemistry, highlighting their potential in developing new therapeutic agents, to materials science, indicating their versatility and utility in various industrial applications.
For more information and detailed insights, the following sources provide a wealth of knowledge on the subject:
- Synthesis of bioactive molecule fluoro substituted benzothiazoles - Patel et al., 2009.
- Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives - Ravichandiran et al., 2019.
- Cytotoxic activity of some novel sulfonamide derivatives - Ghorab et al., 2015.
- Fluorine-18-labeled benzamide analogues for imaging - Tu et al., 2007.
- Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling - Wu et al., 2017.
- Phosphoric acid doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers - Seo et al., 2013.
Properties
IUPAC Name |
3-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-17-6-9-20(10-7-17)30(28,29)26-12-2-4-15-14-19(8-11-21(15)26)25-22(27)16-3-1-5-18(24)13-16/h1,3,5-11,13-14H,2,4,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJDFEPYGMKELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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